4-Cyanophenyl 4-butylbenzoate is an organic compound with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of approximately 279.34 g/mol. This compound features a cyanophenyl group and a butylbenzoate moiety, which contribute to its unique chemical properties. It is primarily characterized as a solid at room temperature and is known for its utility in various chemical applications, particularly in research and development settings .
4-Cyanophenyl 4-butylbenzoate itself does not possess a known biological mechanism of action. Its significance lies in its role as a precursor for the synthesis of various liquid crystals. Liquid crystals exhibit unique properties where they can flow like a liquid but also exhibit some ordering similar to a solid crystal, making them valuable for applications in display technologies [].
Recent studies have indicated that 4-Cyanophenyl 4-butylbenzoate exhibits biological activity, particularly as a potential bio-control agent against root-knot nematodes, such as Meloidogyne enterolobii. Molecular docking studies suggest that it may interact effectively with nematode proteins, indicating its potential role in agricultural biotechnology .
Several methods exist for synthesizing 4-Cyanophenyl 4-butylbenzoate:
4-Cyanophenyl 4-butylbenzoate finds applications in various fields:
Interaction studies have focused on the compound's efficacy against agricultural pests and its compatibility with other bioactive compounds. The molecular docking studies highlight its potential interactions with target proteins in nematodes, suggesting a mechanism for its bio-control properties . Further research is needed to explore its interactions with other biological systems.
Several compounds share structural similarities with 4-Cyanophenyl 4-butylbenzoate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Cyanophenyl benzoate | Contains a benzoate group | Lacks the butyl side chain, affecting solubility |
Butyl benzoate | Simple butyl ester | No cyanide functionality, limiting biological activity |
Phenyl benzoate | Basic phenolic structure | Less complex than 4-Cyanophenyl 4-butylbenzoate |
The presence of both the cyanophenyl and butyl groups distinguishes this compound from others. The cyanide functionality enhances its reactivity and biological activity, making it particularly interesting for agricultural applications. Its dual structure allows for diverse interactions in
Irritant